(S)-3-Chlorolactic acid chemical properties
(S)-3-Chlorolactic acid chemical properties
An In-Depth Technical Guide to (S)-3-Chlorolactic Acid: Properties, Synthesis, and Applications
Introduction: A Versatile Chiral Synthon
(S)-3-Chlorolactic acid, systematically known as (2S)-3-chloro-2-hydroxypropanoic acid, is a functionalized organic compound of significant interest in synthetic chemistry.[1][2] As a derivative of lactic acid, it incorporates a chlorine atom, a hydroxyl group, and a carboxylic acid, all centered around a chiral carbon.[1][3][4] This trifunctional nature, combined with its specific (S)-stereochemistry, makes it a valuable and versatile chiral building block, or "synthon," for the construction of more complex, optically active molecules.[5][6][7] Its utility is most pronounced in the pharmaceutical and agrochemical industries, where precise stereochemistry is often a critical determinant of biological activity.[1][8] This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and applications for professionals in research and drug development.
Part 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's properties is fundamental to its application. (S)-3-Chlorolactic acid is a 2-hydroxy monocarboxylic acid and an organochlorine compound.[3][4]
Core Chemical and Physical Properties
The key identifiers and physical properties of (S)-3-Chlorolactic acid are summarized below. These data are essential for reaction planning, purification, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | (2S)-3-chloro-2-hydroxypropanoic acid | PubChem[2] |
| CAS Number | 82079-44-5 | PubChem[2] |
| Molecular Formula | C₃H₅ClO₃ | PubChem[2][3] |
| Molecular Weight | 124.52 g/mol | PubChem[2][3] |
| Canonical SMILES | C(O)Cl | PubChem[2] |
| InChIKey | OSLCJYYQMKPZHU-UWTATZPHSA-N | PubChem[2] |
| XLogP3 | -0.2 | PubChem[2][3] |
Spectroscopic Data Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.[9][10] The expected spectral characteristics of (S)-3-Chlorolactic acid are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals. The proton on the chiral carbon (C2) would appear as a doublet of doublets (dd) due to coupling with the two diastereotopic protons on the adjacent chloromethyl group (C3). The two C3 protons would each appear as a doublet of doublets, coupling with each other (geminal coupling) and with the C2 proton. The acidic proton of the carboxylic acid and the proton of the hydroxyl group may appear as broad singlets, and their chemical shifts can be concentration-dependent and may exchange with D₂O.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): A ¹³C NMR spectrum will display three signals corresponding to the three carbon atoms in the molecule: one for the carbonyl carbon of the carboxylic acid (~170-180 ppm), one for the carbon bearing the hydroxyl group (~60-70 ppm), and one for the chloromethyl carbon (~40-50 ppm).[11]
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IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups present.[12] Key expected absorption bands include a broad peak around 3500-2500 cm⁻¹ corresponding to the O-H stretching of both the carboxylic acid and the alcohol, a sharp, strong peak around 1720 cm⁻¹ for the C=O (carbonyl) stretch of the carboxylic acid, and a C-Cl stretching band typically found in the 800-600 cm⁻¹ region.
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MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight and formula.[9] The electron ionization (EI) mass spectrum would show a molecular ion (M⁺) peak. A characteristic feature would be the isotopic pattern for chlorine: two peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[9] Common fragmentation patterns would involve the loss of H₂O, COOH, and Cl radicals.
Part 2: Synthesis and Reactivity
As a chiral building block, the efficient and stereospecific synthesis of (S)-3-Chlorolactic acid is paramount. Its reactivity is governed by its three functional groups, allowing for a wide range of chemical transformations.
Synthesis Methodologies
Several routes to (S)-3-Chlorolactic acid have been developed. A common and reliable laboratory-scale method involves the stereospecific diazotization of a readily available chiral precursor, (S)-serine. This method retains the stereochemistry of the starting material.
Caption: Synthesis workflow for (S)-3-Chlorolactic acid.
This protocol is adapted from established procedures for converting chiral α-amino acids to α-halo acids.[13]
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Dissolution: Dissolve (S)-serine in an aqueous solution of hydrochloric acid (e.g., 2.5 M HCl) in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The acid serves as both the solvent and the source of the chloride nucleophile and nitrous acid precursor.
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Cooling: Cool the reaction vessel in an ice/salt bath to a stable internal temperature of 0°C to -5°C. Maintaining a low temperature is critical to ensure the stability of the intermediate diazonium salt and to prevent the formation of unwanted byproducts.
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Nitrite Addition: Prepare a pre-cooled aqueous solution of sodium nitrite (NaNO₂). Add this solution dropwise to the stirred serine solution over several hours, ensuring the reaction temperature does not exceed 0°C. The slow addition rate controls the exothermic reaction and the rate of N₂ gas evolution.
-
Reaction & Quenching: After the addition is complete, allow the mixture to stir at low temperature for an additional 2-3 hours, then let it slowly warm to room temperature overnight. This ensures the complete conversion of the diazonium intermediate.
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Work-up & Extraction: The resulting aqueous solution contains the product. Extract the (S)-3-Chlorolactic acid into an organic solvent such as diethyl ether or ethyl acetate. Multiple extractions are recommended to maximize yield.
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Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.
Causality and Expertise: The choice of HCl is deliberate; it provides the chloride ion that displaces the diazonium group. The strict temperature control is the most critical parameter; if the temperature rises, the diazonium salt can decompose via other pathways, leading to elimination products or racemization, thus compromising the yield and stereochemical purity of the final product.[13]
Chemical Reactivity and Synthetic Applications
The power of (S)-3-Chlorolactic acid as a synthon lies in the orthogonal reactivity of its functional groups.
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At the Chlorine Center (C3): The chlorine atom is a good leaving group, susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of various functionalities, such as azides (to form amino acids), thiols, or cyanides.
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At the Hydroxyl Center (C2): The secondary alcohol can be oxidized to a ketone (forming 3-chloropyruvic acid), esterified, or used to direct stereoselective reactions on adjacent centers.
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At the Carboxylic Acid: The carboxyl group can be reduced to a primary alcohol, converted to esters, amides, or acid chlorides for further elaboration.
-
Intramolecular Reactions: Under basic conditions, the hydroxyl group can displace the adjacent chlorine atom in an intramolecular Sₙ2 reaction to form (S)-glycidic acid, a valuable chiral epoxide intermediate.
Caption: Reactivity map of (S)-3-Chlorolactic acid.
This versatility has been exploited in the synthesis of numerous complex molecules. For instance, the related (R)-enantiomer is a known intermediate in the industrial synthesis of Lacosamide, an antiepileptic drug, highlighting the pharmaceutical relevance of this structural motif.[14]
Part 3: Safety, Handling, and Biological Context
Proper handling of any chemical reagent is crucial for laboratory safety. Furthermore, understanding its biological context can provide insights into potential applications and hazards.
Safety and Hazard Information
Based on available safety data, compounds in the chlorolactic acid family are corrosive and require careful handling.
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GHS Hazard Statements: The racemic mixture is classified as causing severe skin burns and eye damage (H314).[3] Some related chlorinated compounds are also listed as toxic if swallowed and may cause cancer.[15]
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[16][17] Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid direct contact with skin and eyes.[16][17] Do not breathe dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases or oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[16]
-
Biological Significance
(S)-3-Chlorolactic acid and related compounds have been studied for their biological activity. Some research indicates that 3-chlorolactic acid can exhibit antimicrobial and antifungal properties, though the efficacy depends on the specific microorganism and conditions.[1] Its ability to interfere with microbial growth pathways makes it a subject of interest in medicinal chemistry.[1]
Conclusion
(S)-3-Chlorolactic acid stands out as a high-value chiral synthon due to its densely packed and modifiable functional groups. Its well-defined stereochemistry provides a crucial starting point for the enantioselective synthesis of complex target molecules, particularly within the pharmaceutical industry. A firm grasp of its physicochemical properties, spectroscopic fingerprints, and reactivity profile enables researchers to leverage its full synthetic potential. Adherence to strict safety protocols is mandatory for its handling. As the demand for enantiomerically pure drugs continues to grow, the importance of versatile building blocks like (S)-3-Chlorolactic acid in the drug discovery and development pipeline is set to increase.
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